molecular formula C11H7FO2S B594983 2-Fluoro-5-(thiophen-3-YL)benzoic acid CAS No. 1261993-00-3

2-Fluoro-5-(thiophen-3-YL)benzoic acid

Cat. No. B594983
M. Wt: 222.233
InChI Key: CYISDRCRIVBKGS-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(thiophen-3-YL)benzoic acid” is a chemical compound with the molecular formula C11H7FO2S . It has a molecular weight of 222.24 .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-(thiophen-3-YL)benzoic acid” is 1S/C11H7FO2S/c12-10-2-1-7 (5-9 (10)11 (13)14)8-3-4-15-6-8/h1-6H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“2-Fluoro-5-(thiophen-3-YL)benzoic acid” is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Solar Energy Conversion

  • Dye-Sensitized Solar Cells (DSSCs) : The incorporation of fluorine atoms in benzothiadiazole-based organic dyes, structurally related to 2-Fluoro-5-(thiophen-3-YL)benzoic acid, enhances the performance of DSSCs. These modifications lead to increased short-circuit current and open-circuit voltage due to the unique electronic transition and improved molecular orbital characteristics (Cho et al., 2014).

Material Science

  • Electronic and Optical Properties : Compounds with fluorinated acceptors, similar to 2-Fluoro-5-(thiophen-3-YL)benzoic acid, have been investigated for their electrochemical and optical properties. These properties are influenced by the electron donating and accepting capabilities of the compounds, making them potentially useful in materials science applications (Çakal et al., 2021).
  • Photoalignment in Liquid Crystals : Certain fluorinated and non-fluorinated derivatives of 2-Fluoro-5-(thiophen-3-YL)benzoic acid promote effective photoalignment in nematic liquid crystals. The alignment quality varies with the presence and position of fluorine substituents, indicating their potential application in liquid crystal display technologies (Hegde et al., 2013).

Luminescence and Sensitization

  • Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, related to 2-Fluoro-5-(thiophen-3-YL)benzoic acid, have been used to sensitize the luminescence of Eu(III) and Tb(III). This suggests potential applications in the development of luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Fluorescence Studies

  • Aniline Sensing : Novel thiophene-substituted derivatives of 2-Fluoro-5-(thiophen-3-YL)benzoic acid have been investigated for fluorescence quenching by aniline, demonstrating their potential as sensitive aniline sensors in various solvents. This research opens up avenues in environmental monitoring and chemical sensing (Naik et al., 2018).

Pharmacology and Biomedicine

  • Receptor Ligand Synthesis : Related fluorine-containing thiophene derivatives have been synthesized and evaluated as ligands for melatonin receptors. Such research is crucial in developing new pharmacological agents targeting specific receptors (Mesangeau et al., 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-Fluoro-5-(thiophen-3-YL)benzoic acid” provides information on its safety and hazards . It’s important to handle this compound with care, avoid ingestion and inhalation, and prevent it from coming into contact with skin and eyes .

properties

IUPAC Name

2-fluoro-5-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISDRCRIVBKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688563
Record name 2-Fluoro-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(thiophen-3-YL)benzoic acid

CAS RN

1261993-00-3
Record name Benzoic acid, 2-fluoro-5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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